![molecular formula C16H21NO4 B1667911 Befunolol CAS No. 39552-01-7](/img/structure/B1667911.png)
Befunolol
描述
Befunolol is a beta blocker with intrinsic sympathomimetic activity . It was introduced in Japan in 1983 by Kakenyaku Kakko and is currently in experimental status . It is being tested for the management of open-angle glaucoma .
Molecular Structure Analysis
Befunolol has a molecular formula of C16H21NO4 . Its IUPAC name is (RS)-1-{7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl}ethanone . The molecular weight is 291.34 g/mol .Physical And Chemical Properties Analysis
Befunolol is a member of benzofurans . It has a molecular weight of 291.34 g/mol . The molecular formula is C16H21NO4 .科学研究应用
Potential Inhibitor of Glycogen Phosphorylase
Research suggests that Befunolol could potentially inhibit glycogen phosphorylase . Glycogen phosphorylase (GP) is a rate-limiting allosteric enzyme in the glycogenolysis pathway that contributes to hyperglycemia in type 2 diabetes (T2D). Therefore, GP is considered a validated target to treat T2D .
Pharmacokinetics and Toxicity
Befunolol has been studied for its pharmacokinetic profile and toxicity. It has been predicted as a non-hERG blocker and non-carcinogenic with a drug score (0.95) higher than NBG (0.30) and an LD 50 value of 922 mg/kg . This suggests that Befunolol could potentially have a good safety profile.
Interaction with Other Drugs
Befunolol’s interaction with other drugs has been studied. For instance, the serum concentration of Befunolol can be increased when it is combined with Clobazam, Clozapine, Desvenlafaxine, Dronedarone, and Escitalopram . Understanding these interactions is crucial for safe and effective use of Befunolol in clinical settings.
Molecular Dynamics Simulation
Molecular dynamics simulation of Befunolol has been conducted to understand the stability of protein-ligand complexes . This kind of study is essential for drug discovery and development process.
Potential Therapeutic Drug Candidate
Based on the findings from various studies, Befunolol could represent a potential therapeutic drug candidate worth exploring in cell-based and pre-clinical studies .
未来方向
Befunolol is currently in experimental status and is being tested for the management of open-angle glaucoma .
Relevant Papers
- A paper titled “Simultaneous Determination of Befunolol and Its Major Metabolite, Dihydrobefunolol, in Plasma by High Performance Liquid Chromatography” discusses a method for determining Befunolol and its major metabolite in plasma .
- Another paper titled “Beneficial effects of befunolol on post-hypoxic recovery of cardiac contractility and myocardial metabolism” discusses the beneficial effects of Befunolol .
- A paper titled “Clinical pharmacology of a new β-adrenoceptor blocking drug, befunolol” discusses the clinical pharmacology of Befunolol .
作用机制
Target of Action
Befunolol primarily targets the Beta-1 and Beta-2 adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
Befunolol acts as a beta blocker with intrinsic sympathomimetic activity . It also acts as a β adrenoreceptor partial agonist . This means that Befunolol can bind to these receptors and block their activation by adrenaline and noradrenaline, thereby inhibiting the effects of these hormones .
Pharmacokinetics
Like other beta blockers, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of Befunolol can be influenced by various environmental factors. For example, the presence of other drugs can affect the metabolism and excretion of Befunolol, potentially leading to drug-drug interactions . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the action and efficacy of Befunolol .
属性
IUPAC Name |
1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQPDBIHYCBNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39543-79-8 (hydrochloride) | |
Record name | Befunolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80865957 | |
Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Befunolol | |
CAS RN |
39552-01-7 | |
Record name | Befunolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39552-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Befunolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09013 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFUNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418546MT3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。